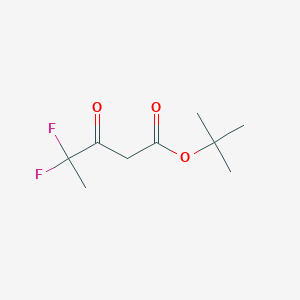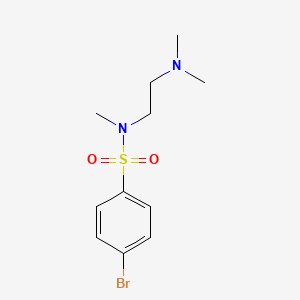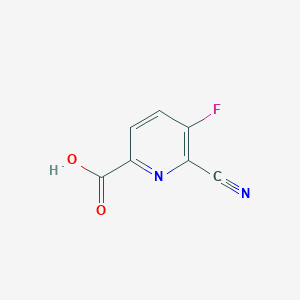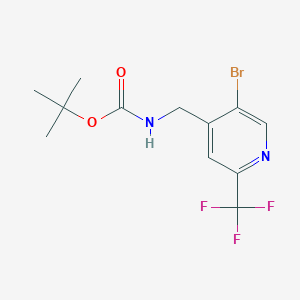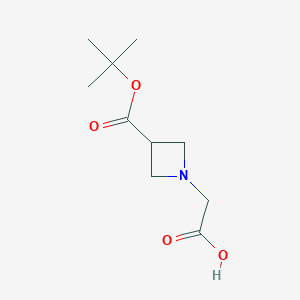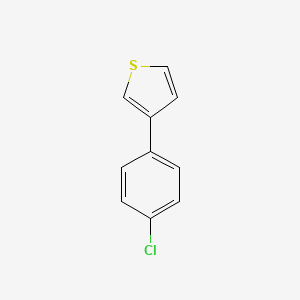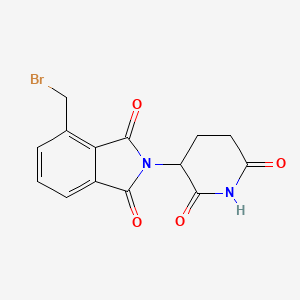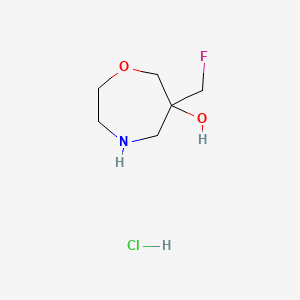
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is a fluorinated organic compound that belongs to the class of oxazepanes. This compound is characterized by the presence of a fluoromethyl group attached to the oxazepane ring, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-1,4-oxazepan-6-ol typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as fluoroiodomethane or fluoromethyl sulfonium ylides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions include various fluorinated oxazepane derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity, leading to effective inhibition or modulation of target proteins. The oxazepane ring structure contributes to the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoromethyl Ketones: These compounds share the fluoromethyl group but differ in their core structures and reactivity.
Fluorinated Oxazepanes: Similar in structure but may vary in the position and type of fluorine substitution.
Fluoromethyl Aryl Ethers: These compounds have a different core structure but exhibit similar fluorine-related properties.
Uniqueness
6-(Fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride is unique due to its specific combination of the oxazepane ring and the fluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H13ClFNO2 |
|---|---|
Molekulargewicht |
185.62 g/mol |
IUPAC-Name |
6-(fluoromethyl)-1,4-oxazepan-6-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c7-3-6(9)4-8-1-2-10-5-6;/h8-9H,1-5H2;1H |
InChI-Schlüssel |
SERLMWWCUCIIBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(CN1)(CF)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


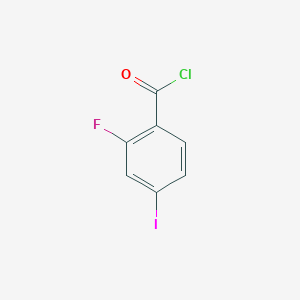
![N-{6-[(5-bromo-2-chloropyrimidin-4-yl)amino]quinoxalin-5-yl}methanesulfonamide](/img/structure/B13917289.png)
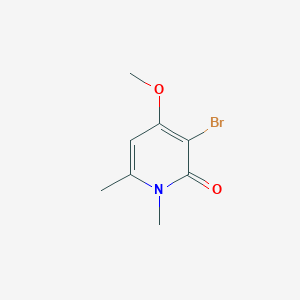
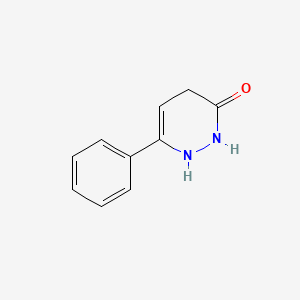
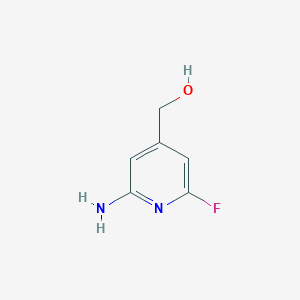
![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
